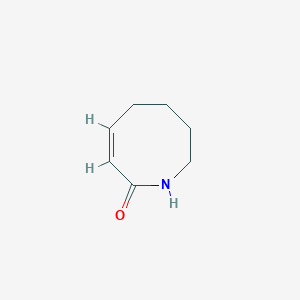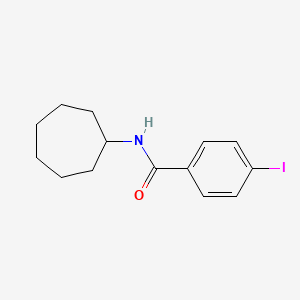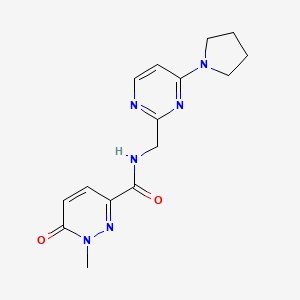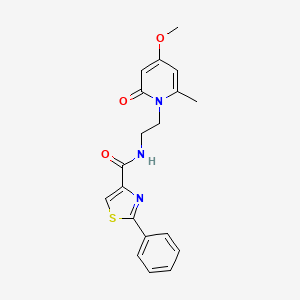
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Modifications and Derivatives
Regioselective Amination
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a related compound, undergoes selective amination, yielding various derivatives. This process highlights the potential for chemical modification of similar purine compounds (Gulevskaya et al., 1994).
Design of Receptor Ligands
New derivatives of purine-2,6-dione with various substituents have been designed as potential ligands for serotonin receptors, showing the versatility of purine compounds in receptor targeting (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
- Structural Characterization: Theophylline derivatives, closely related to the compound , have been structurally characterized, revealing insights into the planarity of the purine skeleton and the conformations of substituents (Karczmarzyk et al., 1995).
Biological Activity Studies
Antitumor Activity
Purino derivatives have been synthesized and evaluated for their antitumor activities, indicating the potential medicinal applications of such compounds (Ueda et al., 1987).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the compound, have shown potent cytotoxic activities against various cancer cell lines, suggesting a potential avenue for cancer research (Deady et al., 2003).
Anti-inflammatory Activity
Derivatives based on the purine ring system have demonstrated significant anti-inflammatory activities in models of chronic inflammation, highlighting their therapeutic potential (Kaminski et al., 1989).
Antioxidant and DNA Cleavage Properties
Coumarin-purine hybrids have been synthesized and evaluated for their antioxidant activity and DNA cleavage capabilities, indicating potential applications in oxidative stress-related conditions and molecular biology (Mangasuli et al., 2019).
Inhibitory Activity Against Tuberculosis Target
β-Amino alcohols based on a similar structure have been synthesized as specific inhibitors of mycobacterial N-acetyltransferase, a potential anti-tubercular target, showing the role of such compounds in infectious disease research (Fullam et al., 2011).
Propriétés
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-12(2)9-22-20-23-18-17(19(28)24-21(29)25(18)5)26(20)10-15(27)11-30-16-7-6-13(3)14(4)8-16/h6-8,12,15,27H,9-11H2,1-5H3,(H,22,23)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGCFUVSEPTSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC(C)C)N(C(=O)NC3=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)

![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)
![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)


![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)
![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)
![(2E)-2-({[(4-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2916472.png)


![N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2916475.png)
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2916476.png)
